Nickel(II) oxalate dihydrate

Description

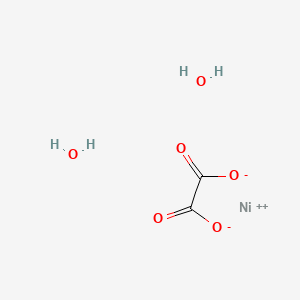

Structure

3D Structure of Parent

Properties

IUPAC Name |

nickel(2+);oxalate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Ni.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYOIRCILMCTHO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.O.[Ni+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4NiO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401319216 | |

| Record name | Nickel, [ethanedioato(2-)-κO1,κO2]-, hydrate (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117205-02-4, 6018-94-6 | |

| Record name | Nickel, [ethanedioato(2-)-κO1,κO2]-, hydrate (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrate nickel oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Nickel(II) Oxalate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nickel(II) oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O) is an inorganic coordination compound that presents as a light green powder.[1] It is a key precursor in the synthesis of nickel-based catalysts, magnetic materials, and nickel oxide (NiO) nanoparticles, which have applications in diverse fields such as electrochemistry, materials science, and catalysis.[1][2] This document provides a detailed overview of its chemical formula, structure, properties, synthesis, and thermal decomposition, tailored for a technical audience.

Chemical Formula and Structure

The chemical formula for nickel(II) oxalate dihydrate is NiC₂O₄·2H₂O .[2][3][4] It is a hydrated salt of nickel and oxalic acid.

The structure of nickel(II) oxalate dihydrate consists of nickel(II) ions coordinated by oxalate anions and water molecules. Each nickel ion is octahedrally coordinated by oxygen atoms from two bidentate oxalate ligands and two water molecules.[1][5] The oxalate ion (C₂O₄²⁻) acts as a bridging ligand, forming a polymeric chain structure.[5] The water molecules are also coordinated to the nickel center, completing the octahedral geometry.[1][5]

The crystal structure of nickel(II) oxalate dihydrate has been reported as both orthorhombic and monoclinic.[1] At room temperature, it can exhibit a disordered arrangement.[1]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 6018-94-6 |

| Molecular Formula | C₂H₄NiO₆[1][6][7] |

| Molecular Weight | 182.74 g/mol [3][6] |

| IUPAC Name | nickel(2+);oxalate;dihydrate[1][6] |

Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C 1 2/c 1 |

| a | 11.7916 Å |

| b | 5.31798 Å |

| c | 9.7806 Å |

| α | 90° |

| β | 127.014° |

| γ | 90° |

| Cell Volume | 489.73 ų |

| Data obtained from the Crystallography Open Database for entry 1560787. |

Experimental Protocols

Synthesis of Nickel(II) Oxalate Dihydrate

Method 1: Precipitation

This is the most common laboratory-scale synthesis method.[1]

-

Materials: A water-soluble nickel(II) salt (e.g., nickel(II) chloride, NiCl₂, or nickel(II) nitrate, Ni(NO₃)₂), and an oxalate source (e.g., oxalic acid, H₂C₂O₄, or sodium oxalate, Na₂C₂O₄).[8]

-

Procedure:

-

Prepare separate aqueous solutions of the nickel(II) salt and the oxalate source.

-

Slowly add the oxalate solution to the nickel(II) salt solution with constant stirring.

-

A light green precipitate of nickel(II) oxalate dihydrate will form immediately due to its low solubility in water.[8]

-

Continue stirring for a set period to ensure complete precipitation.

-

Filter the precipitate using a Buchner funnel.

-

Wash the precipitate with distilled water to remove any soluble impurities.

-

Dry the product in a low-temperature oven or in a desiccator to obtain the final nickel(II) oxalate dihydrate powder.[9]

-

Method 2: Hydrothermal Synthesis

This method can be used to produce highly crystalline nanostructures.[1]

-

Materials: Nickel(II) salt and an oxalate source.

-

Procedure:

-

Prepare a reaction mixture of the nickel salt and oxalate source in a sealed autoclave.

-

Heat the autoclave to a temperature between 100-200°C.

-

The elevated temperature and autogenous pressure promote the dissolution and recrystallization of the product, leading to well-defined crystals.[1]

-

After the reaction time, the autoclave is cooled down.

-

The product is collected by filtration, washed, and dried as in the precipitation method.

-

Caption: A flowchart illustrating the precipitation synthesis of nickel(II) oxalate dihydrate.

Characterization Techniques

-

Thermogravimetric Analysis (TGA): Used to study the thermal decomposition of the compound by monitoring its mass change as a function of temperature. This allows for the determination of dehydration and decomposition temperatures.[10][11]

-

X-ray Diffraction (XRD): Employed to determine the crystalline phase and structure of the synthesized material.[10][11]

-

Infrared Spectroscopy (IR): Provides information about the chemical bonds present in the molecule, confirming the presence of oxalate and water ligands.[5][10]

Thermal Decomposition

The thermal decomposition of nickel(II) oxalate dihydrate in air typically occurs in two main stages.[11]

-

Dehydration: The two molecules of water of crystallization are lost at temperatures around 180-250°C.[10][11] This is an endothermic process.[11] NiC₂O₄·2H₂O(s) → NiC₂O₄(s) + 2H₂O(g)

-

Decomposition of Anhydrous Oxalate: The anhydrous nickel(II) oxalate then decomposes at higher temperatures, typically in the range of 290-320°C, to form nickel(II) oxide (NiO).[10][11] This step is an exothermic process in the presence of air.[11] NiC₂O₄(s) → NiO(s) + CO(g) + CO₂(g)

The final solid product of the decomposition in air is nickel(II) oxide.[11]

Caption: The two-stage thermal decomposition process of nickel(II) oxalate dihydrate in an air atmosphere.

Quantitative Data

Thermal Analysis Data

| Decomposition Step | Temperature Range (°C) | Mass Loss (Experimental) | Mass Loss (Theoretical) | Process |

| 1 | 180 - 250 | ~17.89% - 19.93%[10][11] | 19.73% | Dehydration[11] |

| 2 | 290 - 320 | ~36.23% - 36.68%[10][11] | 39.85% | Decomposition to NiO[11] |

Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3389 | O-H stretching vibrations of water[5] |

| ~1621-1640 | H₂O bending vibrations[5] |

| ~1315-1357 | C-O and C-C stretching modes of oxalate[5] |

| ~818 | Ni-O stretching and oxalate bending vibrations[5] |

Health and Safety Information

Nickel(II) oxalate dihydrate is harmful if swallowed or in contact with skin.[6] It may cause an allergic skin reaction, and is suspected of causing cancer.[6] It may also cause damage to organs through prolonged or repeated exposure.[6] Appropriate personal protective equipment should be worn when handling this chemical.

References

- 1. Buy Nickel(II) oxalate dihydrate (EVT-2975979) | 6018-94-6 [evitachem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. calpaclab.com [calpaclab.com]

- 4. americanelements.com [americanelements.com]

- 5. researchgate.net [researchgate.net]

- 6. nickel(II) oxalate dihydrate | C2H4NiO6 | CID 516789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Nickel(II) oxalate dihydrate | Fisher Scientific [fishersci.ca]

- 8. Nickel(II)oxalate dihydrate | Benchchem [benchchem.com]

- 9. ejm.copernicus.org [ejm.copernicus.org]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. researchgate.net [researchgate.net]

Physical and chemical properties of Nickel(II) oxalate dihydrate

An In-depth Technical Guide to the Physical and Chemical Properties of Nickel(II) Oxalate (B1200264) Dihydrate

Introduction

Nickel(II) oxalate dihydrate (NiC₂O₄·2H₂O) is an inorganic coordination compound that typically presents as a light green crystalline powder.[1][2][3] It is a key precursor in materials science for the synthesis of high-purity nickel powders, nickel oxide (NiO), and various nickel-based catalysts and magnetic materials.[2][4][5] Its well-defined thermal decomposition behavior makes it particularly valuable for producing nanostructured materials with controlled morphology. This guide provides a comprehensive overview of its physical, chemical, structural, and spectroscopic properties, along with detailed experimental protocols for its synthesis and characterization, tailored for researchers and professionals in chemistry and materials science.

Physical and Structural Properties

The fundamental physical and structural characteristics of Nickel(II) oxalate dihydrate define its behavior and applicability. It is known for being sparingly soluble in water and insoluble in most organic solvents, but it will dissolve in acids and ammonia (B1221849) through decomposition or the formation of ammine complexes, respectively.[2][4][6][7]

General Properties

The general physicochemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | NiC₂O₄·2H₂O |

| Molecular Weight | 182.74 g/mol [8][9] |

| CAS Number | 6018-94-6[1][3] |

| Appearance | Light green powder[2][3][4] |

| Density (calculated) | 2.420 g/cm³[10] |

| Solubility in Water | Insoluble / Sparingly soluble[2][6][11] |

| Solubility in Other Solvents | Soluble in acids, Insoluble in most organic solvents[2][6][9] |

Crystal Structure

Nickel(II) oxalate dihydrate crystallizes in the monoclinic system with the space group C 1 2/c 1. The structure consists of a coordination polymer where each Ni(II) ion is octahedrally coordinated.[1][2] The coordination sphere is composed of oxygen atoms from two bidentate oxalate ligands and two water molecules.[2] The oxalate ions act as bridging ligands, connecting the nickel centers to form extended one-dimensional chains.[2][12]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C 1 2/c 1 |

| a | 11.7916 Å |

| b | 5.31798 Å |

| c | 9.7806 Å |

| α | 90° |

| β | 127.014° |

| γ | 90° |

| Cell Volume | 489.73 ų |

Chemical Properties and Reactivity

The chemical behavior of Nickel(II) oxalate dihydrate is dominated by its thermal decomposition and its interesting magnetic properties at low temperatures.

Thermal Decomposition

One of the most significant properties of this compound is its multi-stage thermal decomposition. The process and final products are highly dependent on the surrounding atmosphere.[2][13]

-

Dehydration: The first stage, occurring at approximately 150-250 °C, involves an endothermic process where the two molecules of water of crystallization are lost, yielding anhydrous nickel oxalate (NiC₂O₄).[4][13][14][15]

-

Decomposition: The second stage, above 300 °C, is the decomposition of the anhydrous oxalate.[2][4]

-

In an oxidizing atmosphere (air) , the decomposition is endothermic and results in the formation of nickel(II) oxide (NiO) as the final solid product.[2][14][16]

-

In an inert atmosphere (nitrogen) or vacuum , the decomposition is exothermic and yields finely divided metallic nickel (Ni), along with gaseous carbon monoxide (CO) and carbon dioxide (CO₂).[2][14][15]

-

The overall reactions can be summarized as:

-

NiC₂O₄·2H₂O(s) → NiC₂O₄(s) + 2H₂O(g)

-

NiC₂O₄(s) → NiO(s) + CO(g) + CO₂(g) (in air)

-

NiC₂O₄(s) → Ni(s) + 2CO₂(g) (in inert atmosphere)

Magnetic Properties

Nickel(II) oxalate dihydrate exhibits paramagnetic behavior at room temperature. At cryogenic temperatures, it displays more complex magnetic phenomena, including weak ferromagnetism between 3.3 K and 43 K and a metamagnetic transition at approximately 3.3 K when subjected to a magnetic field of around 3.5 T.[17]

| Property | Value |

| Behavior at RT | Paramagnetic[18] |

| Effective Magnetic Moment (μ_eff) | 2.95 - 3.30 BM[4][7][18] |

| Low-Temperature Behavior | Weak ferromagnetism (3.3 - 43 K)[17] |

| Metamagnetic Transition | ~3.3 K (at ≥ 3.5 T)[17] |

Spectroscopic Characterization

Vibrational spectroscopy is essential for confirming the structure and bonding within the compound.

| Wavenumber (cm⁻¹) | Assignment[10][12] | Technique |

| ~3389 | O-H Stretching | IR |

| ~1701 | C=O Stretching | Raman |

| ~1640 | H₂O Bending | IR, Raman |

| ~1454 | C-O and C-C Stretching | Raman |

| ~1315 - 1357 | C-O and C-C Stretching | IR |

| ~924 | C-O and C-C Stretching | Raman |

| ~818 | Ni-O Stretching, C-O/C-C Stretching | IR |

| < 600 | Ni-O Stretching, Bending Modes | Raman |

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis and analysis.

Synthesis: Precipitation Method

This is a common and straightforward method for producing Nickel(II) oxalate dihydrate powder.[1][2][17]

-

Preparation of Solutions: Prepare an aqueous solution of a soluble nickel(II) salt, such as Nickel(II) chloride (NiCl₂) or Nickel(II) nitrate (B79036) (Ni(NO₃)₂), at a known concentration (e.g., 0.1 M). Prepare a separate aqueous solution of oxalic acid (H₂C₂O₄) or sodium oxalate (Na₂C₂O₄) at a stoichiometric concentration.

-

Precipitation: Slowly add the oxalate solution to the nickel salt solution while stirring continuously at room temperature. A light green precipitate of NiC₂O₄·2H₂O will form immediately.

-

Digestion: Continue stirring the mixture for a period (e.g., 1-2 hours) to allow the precipitate to age, which can improve crystallinity.

-

Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the collected solid several times with deionized water to remove any soluble impurities and byproducts (e.g., NaCl), followed by a final wash with ethanol (B145695) or acetone (B3395972) to facilitate drying.

-

Drying: Dry the final product in a desiccator or a low-temperature oven (e.g., 60-80 °C) until a constant weight is achieved.

Characterization Workflow

The synthesized product is typically characterized using a suite of analytical techniques.

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal decomposition profile of the material.[14][19]

-

Instrument: A thermogravimetric analyzer coupled with differential scanning calorimetry (DSC) or differential thermal analysis (DTA) is typically used.

-

Sample Preparation: Place a small, accurately weighed amount of the sample (e.g., 5-10 mg) into an alumina (B75360) or platinum crucible.

-

Experimental Conditions:

-

Atmosphere: Heat the sample under a controlled flow of gas, typically dry air or high-purity nitrogen, at a constant flow rate (e.g., 40-100 mL/min).

-

Heating Program: Heat the sample from room temperature to a final temperature (e.g., 600-800 °C) at a constant linear heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Record the percentage weight loss as a function of temperature. The derivative of the TGA curve (DTG) helps to identify the temperatures of maximum decomposition rates for each step.

Powder X-ray Diffraction (XRD)

XRD is used to confirm the crystalline phase and determine the structural properties of the synthesized powder.[12][20]

-

Instrument: A powder X-ray diffractometer.

-

Sample Preparation: A small amount of the fine powder is gently pressed onto a sample holder to ensure a flat, level surface.

-

Experimental Conditions:

-

Radiation Source: Typically Cu Kα radiation (λ = 1.5418 Å).

-

Scan Parameters: Scan the sample over a 2θ range (e.g., 10° to 80°) with a small step size (e.g., 0.02°) and a sufficient dwell time per step.

-

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction data from databases (e.g., JCPDS-ICDD) to identify the crystalline phase. Rietveld refinement can be used for detailed structural analysis, including lattice parameter determination.

References

- 1. Buy Nickel(II) oxalate dihydrate (EVT-2975979) | 6018-94-6 [evitachem.com]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. strem.com [strem.com]

- 4. NICKEL OXALATE DIHYDRATE | 6018-94-6 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Nickel(II) oxalate dihydrate 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 7. NICKEL OXALATE DIHYDRATE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. nickel(II) oxalate dihydrate | C2H4NiO6 | CID 516789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. ejm.copernicus.org [ejm.copernicus.org]

- 11. americanelements.com [americanelements.com]

- 12. researchgate.net [researchgate.net]

- 13. Nickel(II) Oxalate Dihydrate|99-99.999% Purity [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. iim.unam.mx [iim.unam.mx]

- 18. scielo.br [scielo.br]

- 19. images.philips.com [images.philips.com]

- 20. revroum.lew.ro [revroum.lew.ro]

A Comprehensive Technical Guide to Nickel(II) Oxalate Dihydrate for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, synthesis, safety protocols, and applications of Nickel(II) Oxalate (B1200264) Dihydrate (CAS No: 6018-94-6), a key precursor in materials science and catalysis.

Introduction

Nickel(II) oxalate dihydrate (NiC₂O₄·2H₂O) is a light green, crystalline powder that serves as a crucial intermediate and precursor in various chemical and material science applications.[1] Composed of a nickel cation in the +2 oxidation state and an oxalate anion, this coordination compound is of significant interest to researchers, particularly for its role in the synthesis of nickel-based catalysts, magnetic materials, and advanced battery components.[2][3] Its utility stems from its well-defined thermal decomposition, which can yield high-purity metallic nickel or nickel oxide nanoparticles.[1][4] This guide provides a comprehensive overview of its chemical identity, safety data, experimental protocols, and key applications relevant to research and development.

Chemical and Physical Properties

Nickel(II) oxalate dihydrate is sparingly soluble in water but will dissolve in acidic solutions.[2] It is most commonly available as a dihydrate, which is the most stable form under ambient conditions.[1]

Table 1: Chemical Identification and Properties

| Property | Value | Reference(s) |

| CAS Number | 6018-94-6 | [2] |

| Molecular Formula | NiC₂O₄·2H₂O | [1] |

| Molecular Weight | 182.74 g/mol | [2] |

| Appearance | Light green crystalline powder | [1] |

| Purity | ≥ 99% | N/A |

| Solubility | Insoluble in water; Soluble in acids | [2] |

| Solubility Product (Ksp) | pKsp: 9.4 | [2] |

Safety Data Sheet (SDS) Summary

Nickel(II) oxalate dihydrate is a hazardous substance and requires careful handling in a laboratory setting. It is classified as a carcinogen and a skin sensitizer.[1]

Table 2: Hazard Identification and Safety Information

| Hazard Category | Description | Reference(s) |

| Acute Toxicity | Harmful if swallowed or in contact with skin. | N/A |

| Carcinogenicity | May cause cancer. | [1] |

| Skin Sensitization | May cause an allergic skin reaction. | [1] |

| Environmental | Very toxic to aquatic life with long-lasting effects. | N/A |

Handling and First Aid:

-

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

In case of exposure:

-

Skin Contact: Remove contaminated clothing and rinse skin with copious amounts of water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

-

-

Seek immediate medical attention for any exposure.

Table 3: Occupational Exposure Limits

| Organization | Limit Type | Value | Reference(s) |

| NIOSH | IDLH (Immediately Dangerous to Life or Health) | 10 mg/m³ (as Ni) | [2] |

| NIOSH | TWA (Time-Weighted Average) | 0.015 mg/m³ (as Ni) | [2] |

Experimental Protocols

Synthesis of Nickel(II) Oxalate Dihydrate via Precipitation

This protocol describes a common and straightforward method for synthesizing nickel(II) oxalate dihydrate in the laboratory.[1]

Materials:

-

Nickel(II) salt (e.g., Nickel(II) sulfate (B86663) hexahydrate, NiSO₄·6H₂O or Nickel(II) chloride hexahydrate, NiCl₂·6H₂O)

-

Oxalic acid (H₂C₂O₄) or a soluble oxalate salt (e.g., sodium oxalate, Na₂C₂O₄)

-

Deionized water

-

Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare an aqueous solution of the nickel(II) salt.

-

Prepare an aqueous solution of the oxalic acid or oxalate salt.

-

-

Precipitation:

-

While stirring vigorously, slowly add the oxalate solution to the nickel salt solution.

-

A fine, light green precipitate of nickel(II) oxalate dihydrate will form immediately.

-

-

Digestion (Optional): To improve filterability and particle size, the mixture can be gently heated and stirred for a period (e.g., 30-60 minutes).

-

Filtration and Washing:

-

Filter the precipitate using a Büchner funnel.

-

Wash the collected solid several times with deionized water to remove any unreacted salts or impurities.

-

Wash with a solvent like ethanol (B145695) to aid in drying.

-

-

Drying:

-

Dry the final product in a drying oven at a low temperature (e.g., 80°C) for several hours until a constant weight is achieved.[4]

-

Caption: Workflow for the laboratory synthesis of Nickel(II) Oxalate Dihydrate.

Thermal Decomposition to Nickel Oxide (NiO) Nanoparticles

Nickel(II) oxalate dihydrate is a common precursor for producing nickel oxide by heating it in the presence of air.

Materials:

-

Nickel(II) oxalate dihydrate powder

-

Crucible (ceramic)

-

Tube furnace or muffle furnace with temperature control and atmosphere control (air)

Procedure:

-

Sample Preparation: Place a known amount of the dried nickel(II) oxalate dihydrate powder into a ceramic crucible.

-

Heating Program: Place the crucible in the furnace. Heat the sample in an air atmosphere according to a controlled temperature program. The decomposition typically involves two main stages:[5]

-

Dehydration: Heating to ~200-250°C removes the two water molecules.

-

Decomposition: Further heating to temperatures above ~320°C decomposes the anhydrous nickel oxalate into nickel oxide (NiO), carbon monoxide (CO), and carbon dioxide (CO₂). A calcination temperature of around 400-450°C for 1-2 hours is often used to ensure complete conversion to crystalline NiO.[4][5]

-

-

Cooling and Collection: After the calcination period, allow the furnace to cool down to room temperature.

-

Product: The resulting black or grey powder is nickel oxide (NiO).

Caption: Thermal decomposition pathway of Nickel(II) Oxalate Dihydrate to Nickel Oxide.

Applications in Research and Development

The primary value of nickel(II) oxalate dihydrate lies in its role as a precursor. Its properties make it suitable for several advanced applications.

-

Catalyst Preparation: Thermal decomposition allows for the creation of finely divided, high-purity nickel or nickel oxide powders, which are highly effective catalysts in various chemical reactions, including hydrogenation and organic synthesis.[2][3]

-

Materials Science: It is used to synthesize nickel-based materials and nanostructures.[1] Nickel nanoparticles derived from the oxalate are increasingly used in electronics and energy storage applications.

-

Battery Technology: Nickel oxide is a key material in the development of electrodes for lithium-ion batteries and supercapacitors.[6] The use of nickel oxalate as a precursor allows for control over the morphology and size of the final NiO particles.

-

Drug Development: While not used directly as a therapeutic agent, nickel compounds play a role in catalysis for creating complex organic molecules. Recent research has highlighted the use of novel nickel complexes to facilitate difficult cross-coupling reactions, which are fundamental in synthesizing new drug candidates.[7][8][9] Nickel(II) oxalate can serve as a starting material for creating these more complex nickel-based catalysts. Furthermore, some novel nickel complexes have been investigated as potential anticancer agents by inhibiting the ubiquitin-proteasome system.[10]

Caption: Relationship between properties and applications of Nickel(II) Oxalate Dihydrate.

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. NICKEL OXALATE DIHYDRATE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Accelerating drug discovery with a nickel-based catalyst | Drug Discovery News [drugdiscoverynews.com]

- 8. Nickel Complex Innovations Streamlines Drug Development [pharmaadvancement.com]

- 9. news-medical.net [news-medical.net]

- 10. A novel nickel complex works as a proteasomal deubiquitinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Nickel(II) Oxalate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of nickel(II) oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O) in various solvents. This information is critical for professionals in research, chemical synthesis, and pharmaceutical development where this compound may be used as a precursor or intermediate. This document compiles available solubility data, outlines experimental protocols for its determination, and describes the mechanisms of its dissolution.

Executive Summary

Nickel(II) oxalate dihydrate is a light green crystalline solid with low solubility in water and most organic solvents.[1][2] Its dissolution is significantly enhanced in acidic solutions and in the presence of complexing agents like ammonia (B1221849). The solubility in acidic media is attributed to the protonation of the oxalate anion, shifting the dissolution equilibrium. In ammoniacal solutions, the formation of stable nickel-ammine complexes drives the dissolution process. While precise quantitative solubility data across a wide range of solvents and temperatures is not extensively available in the public domain, this guide presents the known values and provides a framework for its experimental determination.

Quantitative Solubility Data

The solubility of nickel(II) oxalate dihydrate is generally low in neutral solvents. The available quantitative data is summarized in the table below. It is important to note that comprehensive studies on the temperature and concentration dependence of solubility in various solvents are limited.

| Solvent | Temperature (°C) | Solubility | Method | pKsp | Molar Solubility (in water) |

| Water | Not Specified | 0.0118 g/L | Not Specified | 9.4 | 6.3 x 10⁻⁵ mol/L |

Note: The molar solubility in water was calculated from the provided pKsp value. The single reported solubility value in g/L lacks details on the experimental conditions.

Solubility in Different Solvent Systems

Water

Nickel(II) oxalate dihydrate is sparingly soluble in water.[1][2] The dissolution in water is an equilibrium process governed by its solubility product constant (Ksp).

Organic Solvents

Information regarding the solubility of nickel(II) oxalate dihydrate in organic solvents like methanol, ethanol, and acetone (B3395972) is scarce, with most sources stating it is insoluble in these media.[2]

Acidic Solutions

Nickel(II) oxalate dihydrate shows significantly increased solubility in acidic solutions such as sulfuric acid, hydrochloric acid, and nitric acid.[3] The dissolution mechanism involves the protonation of the oxalate anion (C₂O₄²⁻) by hydronium ions (H₃O⁺) from the acid. This reaction shifts the dissolution equilibrium towards the formation of soluble nickel ions (Ni²⁺) and oxalic acid (H₂C₂O₄) or its conjugate base.

Aqueous Ammonia

In aqueous ammonia, nickel(II) oxalate dihydrate dissolves through the formation of highly stable hexaamminenickel(II) complexes, [Ni(NH₃)₆]²⁺.[3] The ammonia molecules act as ligands, coordinating with the nickel(II) ions and effectively removing them from the dissolution equilibrium, which promotes further dissolution of the salt.

Experimental Protocols for Solubility Determination

Shake-Flask Method for Equilibrium Solubility

-

Preparation: An excess amount of finely powdered nickel(II) oxalate dihydrate is added to a known volume of the solvent in a sealed, thermostated flask.

-

Equilibration: The flask is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, and the solid and liquid phases are separated by centrifugation and/or filtration through a fine-pored membrane filter. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Analysis: The concentration of nickel(II) ions in the clear supernatant is determined using a suitable analytical technique, such as:

-

Atomic Absorption Spectroscopy (AAS)

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

-

UV-Vis Spectrophotometry after forming a colored complex.

-

-

Calculation: The solubility is calculated from the measured concentration of the nickel(II) ions in the saturated solution.

A generalized workflow for this process is depicted in the diagram below.

Caption: Generalized workflow for solubility determination.

Dissolution Mechanisms

The dissolution of nickel(II) oxalate dihydrate in acidic and ammoniacal solutions can be represented by the following pathways.

Dissolution in Acidic Solution

In the presence of a strong acid, the oxalate ions on the surface of the solid are protonated, leading to the release of nickel ions into the solution.

References

The Thermal Decomposition of Nickel(II) Oxalate Dihydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the thermal decomposition mechanism of nickel(II) oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O), a process of significant interest in materials science for the synthesis of nickel-based catalysts and materials. The decomposition is a multi-step process involving dehydration and subsequent breakdown of the anhydrous salt, the pathway of which is highly dependent on the surrounding atmosphere.

Decomposition Pathway

The thermal decomposition of nickel(II) oxalate dihydrate typically proceeds in two distinct stages. The first stage is the endothermic dehydration of the compound to form anhydrous nickel(II) oxalate. The second stage involves the decomposition of the anhydrous salt, the products of which are contingent on the gaseous environment.

In an inert atmosphere, such as nitrogen or helium, or under vacuum, the decomposition of anhydrous nickel(II) oxalate primarily yields metallic nickel and carbon dioxide. In an oxidizing atmosphere like air, the final product is nickel(II) oxide, with the release of carbon monoxide and carbon dioxide. Some studies suggest the formation of intermediate species such as NiC₂O₃ or Ni₂C₄O₇ during the decomposition process.[1][2][3]

Below is a diagram illustrating the thermal decomposition pathway of Nickel(II) Oxalate Dihydrate.

Caption: Thermal decomposition pathway of Nickel(II) Oxalate Dihydrate.

Quantitative Decomposition Data

The following tables summarize the quantitative data reported in various studies on the thermal decomposition of nickel(II) oxalate dihydrate. These values can vary depending on experimental conditions such as heating rate and atmosphere.

Table 1: Decomposition Stages and Temperature Ranges

| Stage | Reaction | Temperature Range (°C) | Atmosphere |

| Dehydration | NiC₂O₄·2H₂O → NiC₂O₄ + 2H₂O | 180 - 250[4] | Air, Nitrogen, Vacuum |

| Decomposition | NiC₂O₄ → Ni + 2CO₂ | 290 - 400[2][4] | Inert (Nitrogen, Helium), Vacuum |

| Decomposition | NiC₂O₄ + ½O₂ → NiO + 2CO₂ | 290 - 400[2][4] | Air, Oxidizing |

Table 2: Mass Loss Percentages

| Stage | Theoretical Mass Loss (%) | Reported Mass Loss (%) | Reference |

| Dehydration | 19.73 | 17.89 - 19.93 | [2][4][5] |

| Decomposition to Ni | 40.48 (from anhydrous) | ~40 | [2] |

| Decomposition to NiO | 39.85 (from anhydrous) | 36.23 - 36.68 | [4][5] |

Table 3: Thermodynamic and Kinetic Data

| Parameter | Value | Method | Reference |

| Activation Energy (Dehydration) | ~100 kJ/mol (TG), ~80 kJ/mol (DTA) | Coats-Redfern | [2] |

| Activation Energy (Dehydration) | 171.1 ± 4.2 kJ/mol | Friedman, Flynn–Wall–Ozawa | [5] |

| Activation Energy (Decomposition) | ~225 kJ/mol (TG), ~230 kJ/mol (DTA) | Coats-Redfern | [2] |

| Activation Energy (Decomposition) | 174.4 ± 8.1 kJ/mol | Friedman, Flynn–Wall–Ozawa | [5] |

| Dehydration Enthalpy | Endothermic | DTA | [2][4] |

| Decomposition Enthalpy (Air) | Exothermic | DTA | [4] |

| Decomposition Enthalpy (Nitrogen) | Endothermic | DTA | [2] |

Experimental Protocols

The study of the thermal decomposition of nickel(II) oxalate dihydrate relies on several key analytical techniques. A general experimental workflow is depicted below.

Caption: General experimental workflow for studying thermal decomposition.

Synthesis of Nickel(II) Oxalate Dihydrate

A common method for synthesizing nickel(II) oxalate dihydrate is through a precipitation reaction.[6][7]

-

Reactants: A soluble nickel(II) salt (e.g., nickel(II) chloride, NiCl₂) and a solution of oxalic acid (H₂C₂O₄) or a soluble oxalate salt (e.g., sodium oxalate, Na₂C₂O₄).

-

Procedure:

-

Prepare aqueous solutions of the nickel(II) salt and the oxalate source.

-

Mix the two solutions with stirring. A light green precipitate of nickel(II) oxalate dihydrate will form.[7]

-

The precipitate is then filtered, washed with distilled water to remove any soluble impurities, and dried at a relatively low temperature (e.g., 80°C) to avoid premature dehydration.[8]

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

TGA and DTA are often performed simultaneously to monitor mass changes and thermal events as a function of temperature.

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DTA.

-

Typical Parameters:

-

Sample Mass: 10-20 mg.[4]

-

Heating Rate: A constant heating rate, typically 10°C/min, is applied.[4][9]

-

Temperature Range: From room temperature up to 500-1000°C to ensure complete decomposition.[1][4]

-

Atmosphere: The experiment is conducted under a controlled atmosphere, such as flowing dry air, nitrogen, or helium, at a specific flow rate (e.g., 40-50 mL/min).[4][10][11]

-

Crucible: Alumina or platinum crucibles are commonly used.

-

-

Data Acquired: TGA provides a plot of mass versus temperature, from which mass loss percentages for each decomposition step are determined. DTA provides a plot of the temperature difference between the sample and a reference, indicating whether a process is endothermic or exothermic.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases of the solid material at different stages of the decomposition.

-

Instrumentation: A powder X-ray diffractometer.

-

Procedure:

-

The initial nickel(II) oxalate dihydrate is analyzed to confirm its crystal structure.

-

The sample is heated to specific temperatures corresponding to the end of each decomposition step observed in the TGA/DTA curves.

-

The solid residues are then cooled and analyzed by XRD to identify the intermediate and final products.

-

In-situ or temperature-programmed XRD (TP-XRD) can also be employed to monitor the structural changes continuously as the sample is heated.[2]

-

-

Data Acquired: XRD patterns (diffractograms) are obtained, and the peak positions and intensities are compared with standard diffraction data from databases (e.g., JCPDS-ICDD) to identify the crystalline compounds present.[4]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the solid samples and to analyze the gaseous products evolved during decomposition.

-

Instrumentation: An FTIR spectrometer. For solid analysis, this is often equipped with an attenuated total reflectance (ATR) accessory or used with KBr pellets. For gas analysis, the spectrometer is coupled to the outlet of the thermal analyzer (TGA-FTIR).[2]

-

Procedure:

-

An FTIR spectrum of the initial nickel(II) oxalate dihydrate is recorded.

-

Spectra of the solid residues at various decomposition stages are also recorded.

-

For evolved gas analysis, the gases produced during the TGA experiment are continuously passed through a gas cell in the FTIR spectrometer.

-

-

Data Acquired: Infrared spectra showing absorption bands corresponding to specific molecular vibrations. This allows for the identification of water molecules, oxalate ions, and gaseous products like CO and CO₂.[3]

Concluding Remarks

The thermal decomposition of nickel(II) oxalate dihydrate is a well-studied process that serves as a classic example of a multi-step solid-state decomposition. The nature of the final products is critically dependent on the reaction atmosphere, a factor that is harnessed in the controlled synthesis of nickel and nickel oxide nanomaterials. A thorough understanding of the decomposition mechanism, facilitated by the analytical techniques outlined in this guide, is essential for the rational design and synthesis of nickel-based materials with desired properties for various applications, including catalysis and energy storage.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. researchgate.net [researchgate.net]

- 6. Buy Nickel(II) oxalate dihydrate (EVT-2975979) | 6018-94-6 [evitachem.com]

- 7. laboratorynotes.com [laboratorynotes.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Crystal Structure Analysis of Nickel(II) Oxalate Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nickel(II) oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O) is a coordination compound that serves as a critical precursor in the synthesis of nickel-based catalysts, magnetic materials, and advanced battery components.[1][2] Its crystal structure and thermal decomposition behavior are of significant interest in materials science. This technical guide provides an in-depth analysis of the crystal structure of nickel(II) oxalate dihydrate, detailing experimental protocols for its synthesis and characterization, and presenting key crystallographic data.

Introduction

Nickel(II) oxalate dihydrate is a light green powder composed of nickel ions (Ni²⁺), oxalate anions (C₂O₄²⁻), and water molecules.[1][2] It typically forms a coordination polymer with a three-dimensional network structure where nickel ions are octahedrally coordinated by oxygen atoms from two bidentate oxalate ligands and two water molecules.[1][2] The compound is known to exist in different crystalline forms, with both orthorhombic and monoclinic phases reported.[3] The thermal decomposition of nickel(II) oxalate dihydrate is a key process for producing nickel oxide (NiO) or pure nickel, making it a valuable precursor in various industrial applications.[2][4]

Synthesis and Crystal Growth

The synthesis of nickel(II) oxalate dihydrate can be achieved through various methods, each influencing the crystallinity, phase purity, and morphology of the final product.

Experimental Protocols

2.1.1. Precipitation Method

This is a common and straightforward method for synthesizing nickel(II) oxalate dihydrate.

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of a soluble nickel salt, such as nickel(II) chloride (NiCl₂) or nickel(II) nitrate (B79036) (Ni(NO₃)₂).

-

Prepare an aqueous solution of an oxalate source, such as oxalic acid (H₂C₂O₄) or sodium oxalate (Na₂C₂O₄).

-

-

Precipitation:

-

Isolation and Purification:

2.1.2. Hydrothermal Synthesis

Hydrothermal synthesis is employed to obtain highly crystalline nanostructures of nickel(II) oxalate dihydrate.[1]

-

Reactant Mixture: Prepare a reaction mixture similar to the precipitation method in a sealed autoclave.

-

Heating: Heat the autoclave to a temperature between 100°C and 200°C.[1] The autogenous pressure generated enhances the crystallization process.

-

Cooling and Isolation:

-

Allow the autoclave to cool down to room temperature.

-

Collect the crystalline product by filtration.

-

Wash the product with distilled water and ethanol.

-

Dry the final product in an oven at a controlled temperature.

-

Crystal Structure and Crystallographic Data

The crystal structure of nickel(II) oxalate dihydrate has been determined primarily through X-ray diffraction (XRD). While an orthorhombic phase is often observed at room temperature, detailed crystallographic studies have also identified a monoclinic structure.[1][3]

Data Presentation

The following table summarizes the crystallographic data for the monoclinic phase of nickel(II) oxalate dihydrate.

| Parameter | Value |

| Chemical Formula | C₂H₄NiO₆ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 11.7916(5) |

| b (Å) | 5.31798(14) |

| c (Å) | 9.7806(7) |

| α (°) | 90 |

| β (°) | 127.014(6) |

| γ (°) | 90 |

| Cell Volume (ų) | 489.73(6) |

| Z | 4 |

| Temperature (K) | 295 |

| Radiation Type | CuKα |

| Wavelength (Å) | 1.54184 |

Data obtained from the Crystallography Open Database (COD) entry 1560787.

Characterization Techniques

X-ray Diffraction (XRD)

XRD is a fundamental technique for phase identification and crystal structure analysis of nickel(II) oxalate dihydrate. The diffraction pattern provides information about the crystal system, space group, and unit cell dimensions.[3][6]

Thermal Analysis (TG/DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal decomposition of nickel(II) oxalate dihydrate. The process typically occurs in two main stages:

-

Dehydration: The loss of two water molecules of crystallization, typically occurring between 180°C and 250°C.[4][7]

-

Decomposition: The breakdown of the anhydrous nickel oxalate to form nickel oxide (in air) or metallic nickel (in an inert atmosphere), usually above 300°C.[2][4][8]

Visualizations

Experimental Workflow: Precipitation Synthesis

Caption: Workflow for the precipitation synthesis of NiC₂O₄·2H₂O.

Thermal Decomposition Pathway

Caption: Thermal decomposition pathway of NiC₂O₄·2H₂O.

References

- 1. Buy Nickel(II) oxalate dihydrate (EVT-2975979) | 6018-94-6 [evitachem.com]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ejm.copernicus.org [ejm.copernicus.org]

- 6. researchgate.net [researchgate.net]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Nickel(II) Oxalate Dihydrate: Precursors and Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis precursors and methodologies for producing Nickel(II) oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O), a key intermediate in the development of nickel-based catalysts, materials for energy storage, and other advanced applications. This document details various synthesis pathways, presents quantitative data in structured tables for comparative analysis, and offers detailed experimental protocols.

Overview of Synthesis Strategies

The synthesis of Nickel(II) oxalate dihydrate is primarily achieved through precipitation reactions in aqueous solutions. The selection of precursors and the control of reaction parameters such as pH, temperature, and precursor concentration are critical in determining the purity, morphology, and particle size of the final product. The most common strategies involve the direct reaction of a soluble nickel salt with an oxalate source or a two-step process involving the initial precipitation of nickel hydroxide (B78521) followed by its conversion to nickel oxalate.

Synthesis Precursors

The primary precursors for the synthesis of Nickel(II) oxalate dihydrate can be categorized into nickel sources and oxalate sources.

Nickel Sources:

-

Nickel(II) Salts: Highly soluble salts are common starting materials.

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

-

Nickel(II) sulfate (B86663) (NiSO₄)

-

-

Nickel(II) Hydroxide (Ni(OH)₂): Used as an intermediate, it can be synthesized in situ or prepared separately.

-

Basic Nickel(II) Carbonate (NiCO₃·2Ni(OH)₂·xH₂O): A less common but viable precursor.

Oxalate Sources:

-

Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O): A common and direct source of the oxalate anion.

-

Sodium Oxalate (Na₂C₂O₄): A soluble salt that readily provides oxalate ions.

Data Presentation: Synthesis Parameters and Conditions

The following tables summarize quantitative data from various reported synthesis methods, allowing for a clear comparison of experimental conditions.

Table 1: Synthesis of Nickel(II) Oxalate Dihydrate from Nickel Salts

| Nickel Precursor | Concentration | Oxalate Precursor | Concentration | Temperature (°C) | pH | Key Observations | Reference |

| NiCl₂·6H₂O | 120-180 g/L | Oxalic Acid | Saturated solution | 60-70 | 8.0-9.0 (adjusted with ammonia) | Produces dendritic crystal morphology.[1] | [1] |

| NiSO₄ | 2 M | Oxalic Acid | 2 M | Room Temperature | Not specified | Large-scale synthesis via precipitation.[2] | [2] |

| NiCl₂·6H₂O | Not specified | Na₂C₂O₄ | Not specified | 23-25 | 6.0-7.2 | Synthesis of crystalline precipitate for characterization.[3] | [3] |

| Ni(NO₃)₂·6H₂O | - | Ethylene (B1197577) Glycol / HNO₃ | Molar ratio 1.5:1 (to Ni salt) | Heated on water bath | Acidic | In-situ formation of oxalate via oxidation of ethylene glycol.[4] | [4] |

Table 2: Synthesis of Nickel(II) Oxalate Dihydrate via Nickel Hydroxide Intermediate

| Initial Nickel Precursor | Concentration | NaOH Concentration | Oxalate Precursor | Concentration | Temperature (°C) | Final pH | Key Observations | Reference |

| NiCl₂·6H₂O | 0.2 M | 1 M | H₂C₂O₄·2H₂O | 0.2 M | 20 or 60 | 6.0 | Produces non-aggregated, rectangular parallelepiped particles.[5] | [5] |

| NiCl₂·6H₂O | Not specified | Not specified | H₂C₂O₄ | pH 1 solution | 25-60 | Not specified | Forms rectangular parallelepiped particles of ~440 nm at 25°C.[6][7] | [6][7] |

Experimental Protocols

The following are detailed methodologies for key synthesis experiments.

Protocol 1: Synthesis from Nickel(II) Chloride and Oxalic Acid with pH Control

This method is suitable for producing dendritic Nickel(II) oxalate dihydrate.

-

Preparation of Precursor Solutions:

-

pH Adjustment:

-

In a reaction vessel, add the Nickel(II) chloride solution.

-

While stirring, constantly add ammonia (B1221849) water until the pH of the solution reaches 8.0-9.0.[1]

-

-

Precipitation:

-

Product Isolation:

-

Filter the resulting solution to collect the precipitate.

-

Wash the precipitate with distilled water.

-

Dry the precipitate to obtain dendritic Nickel(II) oxalate dihydrate.[1]

-

Protocol 2: Synthesis via a Nickel(II) Hydroxide Intermediate

This protocol is designed to produce morphologically controlled, non-aggregated particles of Nickel(II) oxalate dihydrate.[5]

-

Formation of Nickel(II) Hydroxide Slurry:

-

Conversion to Nickel(II) Oxalate Dihydrate:

-

Ripening and Isolation:

-

Continuously agitate the solution for 1 hour at pH 6.0 for ripening.[5]

-

Filter the precipitate, wash with distilled water, and then with acetone (B3395972) to remove residual moisture.[2]

-

Dry the product under vacuum.[2]

-

Visualization of Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis processes.

References

- 1. CN103951555A - Preparation method of dendrite-shaped nickel oxalate - Google Patents [patents.google.com]

- 2. materialsciencejournal.org [materialsciencejournal.org]

- 3. ejm.copernicus.org [ejm.copernicus.org]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. mrs-j.org [mrs-j.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Nickel(II) Oxalate Dihydrate: A Technical Overview of Molecular Weight and Density

For Immediate Release

This technical guide provides an in-depth analysis of the molecular weight and density of Nickel(II) oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O), a compound of significant interest to researchers, scientists, and professionals in drug development and materials science. This document outlines the key physical properties, experimental protocols for density determination, and a structural representation of the molecule.

Physicochemical Properties

Nickel(II) oxalate dihydrate is a light green crystalline solid.[1] It is sparingly soluble in water and serves as a precursor in the synthesis of nickel-based catalysts and magnetic materials.[1][2] The key quantitative properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | NiC₂O₄·2H₂O | [2] |

| Molecular Weight | 182.74 g/mol | [3] |

| 182.741 g/mol | [4] | |

| 182.76 g/mol | [5] | |

| Density | 2.071 g/cm³ at 20°C | ChemicalBook |

Note: Minor variations in molecular weight are attributable to differences in the atomic weight sources used for calculation.

Molecular Structure and Composition

The molecular weight of Nickel(II) oxalate dihydrate is derived from the sum of the atomic weights of its constituent atoms. The compound consists of one nickel atom, one oxalate anion (C₂O₄²⁻), and two water molecules of hydration.

Caption: Composition of Nickel(II) Oxalate Dihydrate.

Experimental Protocols for Density Determination

The density of a powdered solid such as Nickel(II) oxalate dihydrate is most accurately determined by methods that measure the true or skeletal density, which excludes the volume of inter-particle voids. Gas pycnometry is a highly precise and non-destructive technique for this purpose.

Gas Pycnometry Method

Gas pycnometry is a standard technique for determining the true volume and density of powdered solids by measuring the displacement of an inert gas, typically helium.[6][7]

Principle: The method is based on Boyle's Law, which relates pressure and volume at a constant temperature.[8] A sample of known mass is placed in a chamber of a known volume. The chamber is then pressurized with an inert gas. The gas is subsequently expanded into a second calibrated reference chamber, and the resulting equilibrium pressure is measured. By knowing the initial and final pressures and the volumes of the chambers, the volume of the sample can be accurately calculated. The density is then determined by dividing the mass of the sample by its calculated volume.

Workflow:

Caption: Workflow for density determination by gas pycnometry.

Detailed Steps:

-

Sample Preparation: The Nickel(II) oxalate dihydrate powder is dried to remove any adsorbed moisture that could affect the volume measurement.

-

Mass Determination: A precise mass of the dried powder is determined using an analytical balance.

-

Analysis: The sample is placed into the pycnometer's sample cell. The instrument then automatically performs the pressurization, expansion, and pressure measurement steps.

-

Calculation: The instrument's software calculates the volume of the powder based on the pressure changes and the known volumes of the instrument's chambers.[8]

-

Density Reporting: The density is calculated as the measured mass divided by the determined volume and is typically reported in g/cm³.

This technical guide provides foundational data and methodologies relevant to the handling and characterization of Nickel(II) oxalate dihydrate for scientific and industrial applications.

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. Page loading... [guidechem.com]

- 3. nickel(II) oxalate dihydrate | C2H4NiO6 | CID 516789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Nickel(II) oxalate dihydrate (EVT-2975979) | 6018-94-6 [evitachem.com]

- 5. NICKEL OXALATE DIHYDRATE | 6018-94-6 [chemicalbook.com]

- 6. measurlabs.com [measurlabs.com]

- 7. merlin-pc.com [merlin-pc.com]

- 8. analis.com [analis.com]

A Comprehensive Technical Guide to the Hazards and Handling of Nickel(II) Oxalate Dihydrate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the hazards associated with Nickel(II) oxalate (B1200264) dihydrate, along with detailed protocols for its safe handling, storage, and disposal in a laboratory setting. The information is intended to supplement, not replace, institutional safety protocols and the material's Safety Data Sheet (SDS).

Understanding the Hazard Profile

Nickel(II) oxalate dihydrate (NiC₂O₄·2H₂O) is a light green crystalline solid that is sparingly soluble in water.[1] While it is a valuable precursor for the synthesis of nickel-based catalysts, nickel oxide, and other advanced materials, it also presents significant health and environmental hazards.[1][2][3] It is classified as a carcinogen and a skin and respiratory sensitizer.[1][4][5]

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][6][7]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[4][6][7]

-

Respiratory Sensitization (Category 1): May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4][6]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[7]

-

Carcinogenicity (Category 1A/1B): May cause cancer by inhalation.[4][7]

-

Specific Target Organ Toxicity - Repeated Exposure (Category 1): Causes damage to organs through prolonged or repeated exposure.[4][6]

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.[4]

-

Hazardous to the Aquatic Environment, Long-term Hazard (Category 1): Very toxic to aquatic life with long-lasting effects.[4]

Quantitative Data Summary

The following tables summarize the key physical, chemical, and toxicological properties of Nickel(II) oxalate dihydrate.

Table 1: Physical and Chemical Properties

| Property | Value |

| Chemical Formula | NiC₂O₄·2H₂O[4][8] |

| Molecular Weight | 182.76 g/mol [4][7] |

| Appearance | Light green crystalline solid/powder[1][3][5] |

| Solubility | Insoluble in water; Soluble in acids[1][2][5] |

| Thermal Decomposition | Decomposes above 300°C to yield nickel oxide (NiO), carbon monoxide (CO), and carbon dioxide (CO₂)[1] |

Table 2: Toxicological Data

| Endpoint | Value |

| LD50 Oral | 500.1 mg/kg (Note: Some sources state no data is available) |

| Carcinogenicity | IARC: Group 1 (Carcinogenic to humans); NTP: Known to be a human carcinogen |

| Primary Routes of Exposure | Inhalation, skin contact, eye contact, ingestion[8] |

| Health Effects | Irritation to skin, eyes, and respiratory tract; skin and respiratory sensitization; potential for cancer and organ damage with repeated exposure[5][8][9] |

Table 3: Occupational Exposure Limits (as Ni)

| Organization | Limit Value |

| ACGIH TLV | 0.2 mg/m³ (inhalable fraction)[5] |

| OSHA PEL | 1 mg/m³[5] |

| NIOSH IDLH | 10 mg/m³[5] |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with Nickel(II) oxalate dihydrate.

3.1. Engineering Controls:

-

Always handle this compound in a well-ventilated area.

-

Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

A safety shower and eye wash station must be readily accessible.[8]

3.2. Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[8][9]

-

Skin Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber).[8] Wear a lab coat and appropriate protective clothing to prevent skin exposure.[2][8]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P1) is required.[4][6][8]

3.3. Handling Procedures:

-

Avoid breathing dust.[8]

-

Prevent contact with eyes, skin, and clothing.[8]

-

Avoid prolonged or repeated exposure.[8]

-

Do not eat, drink, or smoke in the work area.[6]

-

Wash hands thoroughly after handling, even if gloves were worn.

3.4. Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][8]

-

Store in a locked cabinet or an area accessible only to authorized personnel.[9]

-

Store away from strong oxidizing agents.[8]

Emergency and First Aid Procedures

4.1. In Case of a Spill:

-

Evacuate: Immediately evacuate the area of the spill.[8]

-

Ventilate: Ensure the area is well-ventilated.

-

PPE: Don appropriate PPE, including respiratory protection (a self-contained breathing apparatus may be necessary for large spills), chemical-resistant gloves, and safety goggles.[8]

-

Containment: Carefully sweep up the spilled solid, avoiding the generation of dust.[4][8]

-

Collection: Place the material into a suitable, labeled container for hazardous waste disposal.[4][8]

-

Decontamination: Wash the spill site thoroughly after the material has been collected.[8]

4.2. First Aid Measures:

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][6][8]

-

Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[6][8]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4][6][8]

Experimental Protocol: Synthesis of Nickel Oxide Nanoparticles via Thermal Decomposition

This protocol provides a representative method for a common laboratory application of Nickel(II) oxalate dihydrate. A thorough risk assessment must be conducted before commencing any experiment.

Objective: To synthesize nickel oxide (NiO) nanoparticles through the thermal decomposition of Nickel(II) oxalate dihydrate.

Materials:

-

Nickel(II) oxalate dihydrate (NiC₂O₄·2H₂O)

-

Ceramic crucible

-

Tube furnace with temperature controller

-

Inert gas (e.g., Nitrogen or Argon) with flow meter

Procedure:

-

Preparation: Weigh a precise amount (e.g., 1.0 g) of Nickel(II) oxalate dihydrate powder and place it into a ceramic crucible.

-

Furnace Setup: Place the crucible in the center of the tube furnace.

-

Inert Atmosphere: Purge the furnace tube with an inert gas (e.g., nitrogen at 100 sccm) for at least 30 minutes to remove all oxygen. The thermal decomposition in air can produce hazardous carbon monoxide gas.[1]

-

Heating Ramp: Program the furnace to ramp up the temperature to 400°C at a rate of 5°C/minute.

-

Calcination: Hold the temperature at 400°C for 2 hours to ensure complete decomposition of the oxalate precursor.

-

Cooling: After the calcination period, turn off the furnace and allow it to cool down to room temperature naturally under the inert gas flow.

-

Product Collection: Once cooled, carefully remove the crucible from the furnace inside a fume hood. The resulting black powder is nickel oxide (NiO).

-

Characterization: The synthesized NiO nanoparticles can be characterized using techniques such as X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM), and Brunauer-Emmett-Teller (BET) surface area analysis.

Visual Diagrams

The following diagrams illustrate key safety workflows and hazard information.

Caption: Emergency procedure flowchart for a Nickel(II) oxalate dihydrate spill.

Caption: Routes of exposure and associated health hazards of Nickel(II) oxalate dihydrate.

Waste Disposal

Nickel(II) oxalate dihydrate and any materials contaminated with it must be disposed of as hazardous waste.[8] Consult your institution's environmental health and safety (EHS) office for specific procedures. Do not dispose of this chemical down the drain or in regular trash.[4] The material should be collected in a sealed, properly labeled container for pickup by a licensed professional waste disposal service.[8]

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. Nickel(II) oxalate dihydrate [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.at [fishersci.at]

- 5. Nickel(II) oxalate - Hazardous Agents | Haz-Map [haz-map.com]

- 6. fishersci.com [fishersci.com]

- 7. nickel(II) oxalate dihydrate | C2H4NiO6 | CID 516789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. oxfordlabchem.com [oxfordlabchem.com]

- 9. i.b5z.net [i.b5z.net]

Green Synthesis of Nickel(II) Oxalate Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores environmentally benign synthesis routes for Nickel(II) oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O), a key precursor in the development of catalysts, battery materials, and pharmaceuticals. Moving away from conventional precipitation methods that often involve harsh chemicals, this guide details two prominent green synthesis strategies: plant-mediated synthesis and mechanochemistry. The focus is on providing detailed experimental protocols, comparative quantitative data, and a clear understanding of the underlying principles to enable researchers to adopt these sustainable practices.

Introduction to Green Synthesis Approaches

Conventional synthesis of Nickel(II) oxalate dihydrate typically involves the precipitation reaction between a soluble nickel salt (e.g., nickel chloride or nickel nitrate) and an oxalic acid solution. While effective, this method can generate hazardous waste streams. Green chemistry principles encourage the development of alternative synthetic routes that are more environmentally friendly, utilizing renewable resources, reducing energy consumption, and minimizing waste.

This guide focuses on two such green approaches:

-

Plant-Mediated Synthesis: This method utilizes natural, renewable plant resources as a direct source of oxalate ions, eliminating the need for purified oxalic acid. Certain plants are known to accumulate high concentrations of oxalates, which can be extracted and used for the precipitation of metal oxalates.

-

Mechanochemical Synthesis: This solvent-free technique involves the use of mechanical energy, typically through ball milling, to induce a solid-state reaction between the reactants. This approach significantly reduces or eliminates the use of solvents, making it an inherently greener process.

Plant-Mediated Synthesis of Nickel(II) Oxalate Dihydrate

The use of plant extracts as a source of oxalate for the synthesis of Nickel(II) oxalate dihydrate is a promising green alternative. Plants such as spinach (Spinacia oleracea), rhubarb (Rheum rhabarbarum), and sorrel (Rumex acetosa) are known to have high concentrations of oxalic acid.[1][2] The aqueous extract of these plants can be directly used to precipitate nickel ions from a solution of a nickel salt.

Experimental Protocol: Plant-Mediated Synthesis

This protocol outlines a general procedure for the synthesis of Nickel(II) oxalate dihydrate using an aqueous extract of spinach leaves.

Materials:

-

Fresh spinach leaves

-

Nickel(II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O)

-

Deionized water

-

Whatman No. 1 filter paper

Equipment:

-

Blender

-

Beakers

-

Magnetic stirrer with hotplate

-

Centrifuge

-

Oven

Procedure:

-

Preparation of Spinach Leaf Extract:

-

Thoroughly wash 100 g of fresh spinach leaves with deionized water to remove any dirt and impurities.

-

Cut the leaves into small pieces and blend them with 200 mL of deionized water for 10 minutes to create a fine slurry.

-

Heat the slurry at 60°C for 30 minutes with continuous stirring to facilitate the extraction of oxalates.

-

Allow the mixture to cool to room temperature and then filter it through Whatman No. 1 filter paper to obtain a clear green extract. The filtrate can be centrifuged for 15 minutes at 4000 rpm to remove any remaining solid particles.

-

-

Precipitation of Nickel(II) Oxalate Dihydrate:

-

Prepare a 0.5 M solution of Nickel(II) sulfate hexahydrate by dissolving 13.14 g of NiSO₄·6H₂O in 100 mL of deionized water.

-

While stirring vigorously, slowly add the spinach leaf extract dropwise to the nickel sulfate solution at room temperature.

-

A light green precipitate of Nickel(II) oxalate dihydrate will start to form immediately.

-

Continue adding the extract until no further precipitation is observed.

-

Continue stirring the mixture for an additional 2 hours to ensure the completion of the reaction.

-

-

Isolation and Purification:

-

Separate the precipitate by filtration using Whatman No. 1 filter paper.

-

Wash the precipitate several times with deionized water to remove any unreacted nickel sulfate and other water-soluble impurities from the plant extract.

-

Finally, wash the precipitate with ethanol (B145695) to facilitate drying.

-

Dry the obtained Nickel(II) oxalate dihydrate powder in an oven at 80°C for 12 hours.

-

Proposed Signaling Pathway for Plant-Mediated Synthesis

The synthesis relies on the direct reaction between the nickel ions in the solution and the oxalate ions present in the plant extract. The phytochemicals in the extract act as precipitating agents.

Mechanochemical Synthesis of Nickel(II) Oxalate Dihydrate

Mechanochemical synthesis offers a solvent-free route to Nickel(II) oxalate dihydrate by inducing a solid-state reaction between a nickel salt and oxalic acid using mechanical energy. This method is highly efficient and minimizes waste generation. A general procedure for the mechanochemical synthesis of metal oxalates involves the grinding of a metal nitrate (B79036) with oxalic acid.[3]

Experimental Protocol: Mechanochemical Synthesis

This protocol describes the synthesis of Nickel(II) oxalate dihydrate via ball milling of Nickel(II) nitrate hexahydrate and oxalic acid dihydrate.

Materials:

-

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

Equipment:

-

Planetary ball mill

-

Stainless steel grinding jar and balls

Procedure:

-

Reactant Preparation:

-

In a typical experiment, a stoichiometric mixture of Nickel(II) nitrate hexahydrate and oxalic acid dihydrate is used. For example, 2.91 g of Ni(NO₃)₂·6H₂O (0.01 mol) and 1.26 g of H₂C₂O₄·2H₂O (0.01 mol) are weighed accurately.

-

-

Milling Process:

-

The reactants are placed into a stainless steel grinding jar along with stainless steel balls. A ball-to-powder mass ratio of 10:1 is recommended.

-

The jar is sealed and placed in a planetary ball mill.

-

The milling is performed at a rotational speed of 400 rpm for a duration of 60 minutes. It is advisable to have intermittent breaks to prevent excessive heating of the jar.

-

-

Product Isolation:

-

After milling, the jar is opened in a fume hood to safely release any gaseous byproducts (e.g., nitrogen oxides).

-

The resulting light green powder is collected. A small amount of water or ethanol can be added to the powder, followed by gentle grinding, to wash away any unreacted starting materials and byproducts.[3]

-

The product is then dried in an oven at 80°C for 2 hours.

-

Logical Relationship in Mechanochemical Synthesis

The mechanochemical process relies on the intimate mixing and high-energy collisions of the solid reactants to initiate the chemical reaction.

Quantitative Data and Characterization

The successful synthesis of Nickel(II) oxalate dihydrate via these green routes should be confirmed through various characterization techniques, and the efficiency of the synthesis should be evaluated by calculating the yield.

Comparative Data of Synthesis Methods

| Parameter | Plant-Mediated Synthesis (Spinach Extract) | Mechanochemical Synthesis | Conventional Precipitation[4] |

| Nickel Precursor | Nickel(II) sulfate hexahydrate | Nickel(II) nitrate hexahydrate | Nickel(II) chloride |

| Oxalate Source | Spinach (Spinacia oleracea) extract | Oxalic acid dihydrate | Oxalic acid |

| Solvent | Water | None (or minimal for washing) | Water |

| Reaction Temperature | Room Temperature | Room Temperature (with potential localized heating) | Room Temperature to 80°C |

| Reaction Time | ~2-3 hours | ~1 hour | ~1-2 hours |

| Theoretical Yield (%) | Dependent on oxalate concentration in extract | >95% | >90% |

| Purity | May require further purification | High | High |

Note: The theoretical yield for the plant-mediated synthesis is an estimation and will vary depending on the actual oxalate concentration in the plant extract.

Characterization Techniques

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of oxalate and water of hydration in the final product.

-

X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the synthesized Nickel(II) oxalate dihydrate.

-

Thermogravimetric Analysis (TGA): To analyze the thermal decomposition of the dihydrate and confirm the number of water molecules.

-

Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the synthesized powder.

Conclusion

This technical guide has provided a comprehensive overview of two promising green synthesis routes for Nickel(II) oxalate dihydrate. The plant-mediated approach offers a renewable and cost-effective method by utilizing natural resources as a direct source of the precipitating agent. The mechanochemical route provides a solvent-free, rapid, and highly efficient alternative to conventional solution-based methods.

By providing detailed experimental protocols and comparative data, this guide aims to facilitate the adoption of these sustainable practices in research and development. The successful implementation of these green synthesis methods will contribute to a more environmentally responsible production of this important chemical precursor. Further research is encouraged to optimize these processes, particularly in quantifying the oxalate content in various plant extracts for more precise stoichiometric control in the plant-mediated synthesis.

References

- 1. Oxalate in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanochemical synthesis and characterization of a nickel(ii) complex as a reversible thermochromic nanostructure - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Nickel Nanoparticles from Nickel(II) Oxalate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction